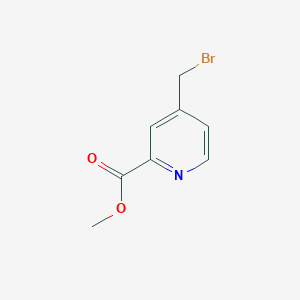

Methyl 4-(bromomethyl)picolinate

説明

Methyl 4-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is used as a building block in various research applications .

Molecular Structure Analysis

The molecular structure of Methyl 4-(bromomethyl)picolinate can be represented by the SMILES notation: O=C(OC)C1=NC=CC(CBr)=C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(bromomethyl)picolinate are not fully detailed in the search results. It is known that the compound has a molecular weight of 230.06 g/mol .科学的研究の応用

Luminescence Vapochromism

Research on the luminescent properties of [CuI(4-pic)] complexes, where pic stands for picoline or methylpyridine, reveals solvent- and vapor-induced isomerization between different luminescent solids, showcasing their potential in material science for creating responsive luminescent materials (Cariati, Bu, & Ford, 2000).

Photolabile Protecting Groups

The study on photochemical reduction of 4-picolyl- and N-methyl-4-picolinium esters illustrates their use as photolabile protecting groups in synthetic chemistry, enabling the controlled release of carboxylic acids and radicals through light exposure (Sundararajan & Falvey, 2004).

Catalysis for Oxidation Reactions

The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to produce aldehydes and acids demonstrates the potential of picoline derivatives in catalysis, contributing to the development of efficient processes for the synthesis of valuable chemical intermediates (Takehira et al., 2004).

Supramolecular Complexes

Investigations into the dynamics of noncovalent supramolecular complexes involving picoline derivatives offer insights into the design of chiral molecules and materials, highlighting the importance of such compounds in developing new molecular architectures (Fuss et al., 1999).

Synthesis of Heterocycles

The transition-metal-free synthesis of 4-azafluorenones through intramolecular carbonylation of arenes in 2-aryl-3-picolines showcases innovative approaches in organic synthesis, utilizing picoline derivatives for the construction of complex heterocyclic structures (Laha, Jethava, & Patel, 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-bromo-2-(bromomethyl)benzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity .

作用機序

Target of Action

Methyl 4-(bromomethyl)picolinate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura reaction . These reagents are crucial for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Mode of Action

The mode of action of Methyl 4-(bromomethyl)picolinate involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the bromomethyl group of the Methyl 4-(bromomethyl)picolinate . Following this, the transmetalation step occurs, where the organoboron reagent transfers a group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway that is affected by Methyl 4-(bromomethyl)picolinate . This reaction is a type of carbon-carbon bond-forming reaction, which is fundamental to organic synthesis . The successful completion of this reaction results in the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would be primarily determined by the conditions of the reaction it is used in, such as the presence of a suitable catalyst and the other reactants .

Result of Action

The result of the action of Methyl 4-(bromomethyl)picolinate in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules, which can have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

methyl 4-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQCMFOLVVSLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652158 | |

| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(bromomethyl)picolinate | |

CAS RN |

317335-16-3 | |

| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)